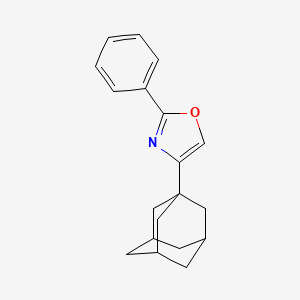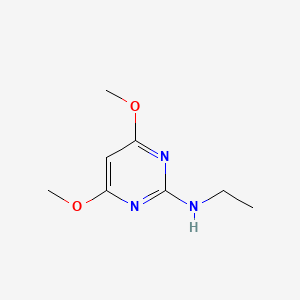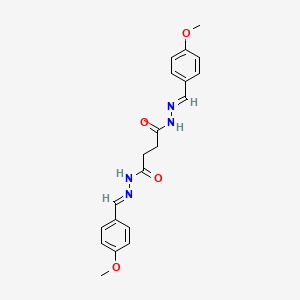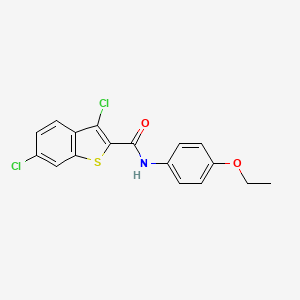
4-(Adamantan-1-yl)-2-phenyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Adamantan-1-yl)-2-phenyl-1,3-oxazole is a heterocyclic compound that features an adamantane moiety attached to an oxazole ring. The adamantane structure is known for its rigidity and stability, while the oxazole ring is a five-membered ring containing both nitrogen and oxygen atoms. This unique combination of structural features imparts interesting chemical and physical properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)-2-phenyl-1,3-oxazole typically involves the reaction of adamantan-1-amine with 2-phenyl-1,3-oxazole-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the oxazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Adamantan-1-yl)-2-phenyl-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxazole ring.
Substitution: The adamantane moiety can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced oxazole rings, and substituted adamantane derivatives.
Applications De Recherche Scientifique
4-(Adamantan-1-yl)-2-phenyl-1,3-oxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.
Mécanisme D'action
The mechanism of action of 4-(Adamantan-1-yl)-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate biological membranes, while the oxazole ring can interact with various enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Adamantan-1-yl)-5-phenyl-1,3,4-oxadiazole
- 1-(Adamantan-1-yl)-3-phenyl-1,2,4-triazole
- 4-(Adamantan-1-yl)-2-phenyl-1,3-thiazole
Uniqueness
4-(Adamantan-1-yl)-2-phenyl-1,3-oxazole is unique due to the presence of both the adamantane moiety and the oxazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and rigidity, which are not commonly found in other similar compounds. Additionally, the oxazole ring provides a versatile platform for further chemical modifications, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H21NO |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
4-(1-adamantyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C19H21NO/c1-2-4-16(5-3-1)18-20-17(12-21-18)19-9-13-6-14(10-19)8-15(7-13)11-19/h1-5,12-15H,6-11H2 |
Clé InChI |
OYNDOZGRFYZHEO-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=COC(=N4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11705914.png)


![6-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11705933.png)
![(2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11705941.png)
![Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11705944.png)
![N'-[(1E)-1-phenylethylidene]furan-2-carbohydrazide](/img/structure/B11705950.png)


![(4E)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705973.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11705982.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11705984.png)
